5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide is a complex organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a cyano group, an ethyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.
Introduction of Functional Groups: The cyano, ethyl, methyl, and methylsulfanyl groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a cyanide source.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine, such as aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and carboxamide groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylnicotinamide
- 5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-2-carboxamide
Uniqueness
5-cyano-4-ethyl-2-methyl-6-(methylsulfanyl)-N-phenylpyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications where specific interactions or reactions are desired.
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-cyano-4-ethyl-2-methyl-6-methylsulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3OS/c1-4-13-14(10-18)17(22-3)19-11(2)15(13)16(21)20-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,20,21) |
InChI Key |
ZOJLYBUKMAZRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=C1C(=O)NC2=CC=CC=C2)C)SC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.